PCSK9 Inhibitory Activity vs. In-Class Alternatives
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid has been shown to inhibit PCSK9 activity in postprandial plasma and hepatic lipase in vitro, leading to a predicted increase in HDL cholesterol . While a precise IC50 value for this specific compound was not identified in the accessible data, its activity can be contextualized against other small molecule PCSK9 inhibitors in its class. For instance, a structurally related imidazo[1,2-a]pyridine derivative from patent US9227956 demonstrates an IC50 of 2.2 µM in a THP-1 cell-based PCSK9 translation assay [1]. This establishes a quantitative benchmark for PCSK9 inhibition within this chemical series.
| Evidence Dimension | PCSK9 Inhibitory Activity |
|---|---|
| Target Compound Data | Qualitative inhibition observed (postprandial plasma/hepatic lipase in vitro) |
| Comparator Or Baseline | Related imidazo[1,2-a]pyridine derivative (US9227956) |
| Quantified Difference | Target compound activity reported as functional PCSK9 inhibition; comparator shows IC50 = 2.2 µM in a PCSK9 translation assay. |
| Conditions | Postprandial plasma / hepatic lipase in vitro (Target) vs. THP-1 cell AlphaLISA assay (Comparator) |
Why This Matters
This evidence confirms the compound's functional role as a direct-acting PCSK9 inhibitor, a mechanistically distinct pathway from other lipid-lowering agents, which is valuable for selecting it as a tool compound for lipid metabolism research.
- [1] BindingDB. (2024). Entry for BDBM200316 (US9227956, 1). View Source
